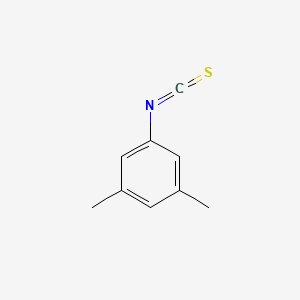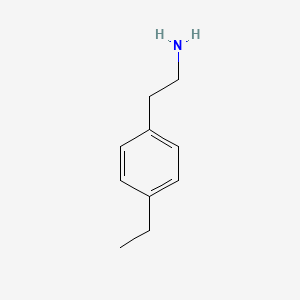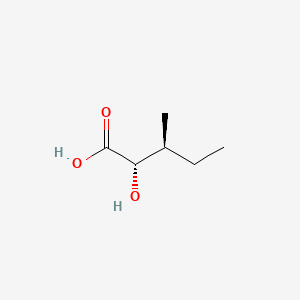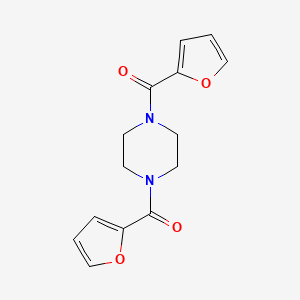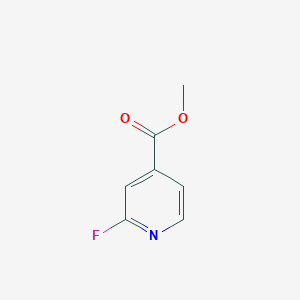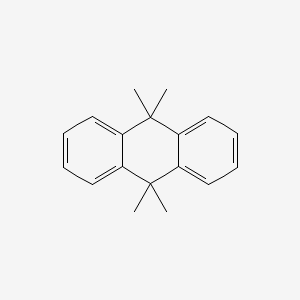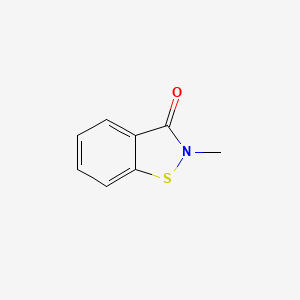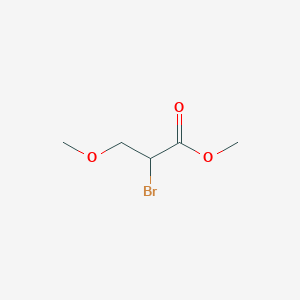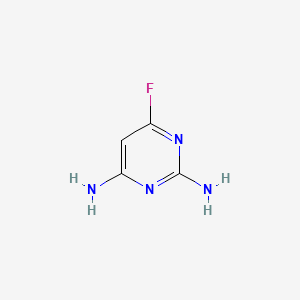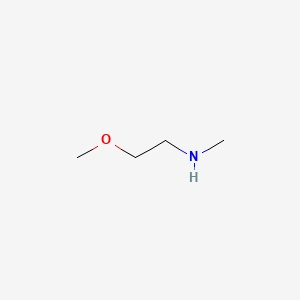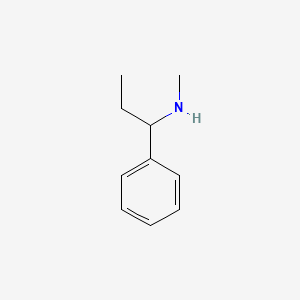
Acide 5-benzylidènebarbiturique
Vue d'ensemble
Description
5-Benzylidenebarbituric acid is a chemical compound with the molecular formula C11H8N2O3 . It is a solid substance at 20°C . The compound contains a total of 25 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .
Synthesis Analysis
The synthesis of 5-Benzylidenebarbituric acid has been achieved through electrochemical methods . The reaction involves barbituric acid and aldehydes in water under electrochemical conditions . The use of graphite as anode and cathode, sodium bromide as electrolyte, and conducting the reaction in water at 70°C for 6 minutes were found to be the optimum conditions .Molecular Structure Analysis
The molecular structure of 5-Benzylidenebarbituric acid includes 24 atoms; 8 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It contains 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .Chemical Reactions Analysis
The chemical reactions of 5-Benzylidenebarbituric acid involve its tautomeric properties, which have been studied with NMR spectra, spectrophotometric determination of the pKa values, and quantum chemical calculations . Linear solvation energy relationships (LSER) and linear free energy relationships (LFER) have been applied to the spectral data .Physical And Chemical Properties Analysis
5-Benzylidenebarbituric acid is a solid substance at 20°C . It contains a total of 25 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .Applications De Recherche Scientifique
Oxydants organiques
Les acides 5-benzylidènebarbituriques peuvent être utilisés comme oxydants organiques en raison de leurs propriétés chimiques. Ils peuvent participer à des réactions d'oxydoréduction qui sont fondamentales dans divers processus chimiques .
Synthèse des oxadéazaflavines
Ces composés sont utilisés dans la préparation des oxadéazaflavines, qui sont des composés organiques ayant des applications potentielles en chimie médicinale et en science des matériaux .
Synthèse de disulfures
Les acides benzylidènebarbituriques jouent un rôle dans la synthèse asymétrique des disulfures. Les disulfures sont importants dans le développement de produits pharmaceutiques et ont des applications en biochimie .
Matériaux optiques non linéaires
Certains dérivés de l'acide benzylidènebarbiturique ont été étudiés pour leurs propriétés optiques non linéaires, qui sont importantes pour le développement de dispositifs optiques et de la photonique .
Activités biologiques
Ces dérivés présentent une large gamme d'activités biologiques, notamment des activités antibactériennes, antifongiques, antidiabétiques et anticonvulsivantes. Ils peuvent agir comme inhibiteurs de diverses enzymes telles que l'uréase, la xanthine oxydase et la tyrosinase, ce qui les rend précieux dans la recherche pharmaceutique .
Chimie médicinale
Les dérivés de l'acide barbiturique, y compris l'acide benzylidènebarbiturique, sont des blocs de construction importants en chimie médicinale en raison de leur structure hétérocyclique pyrimidique pharmacologiquement active. Ils sont utilisés pour créer des structures contenant diverses activités médicinales et suscitent un intérêt considérable de la part de la communauté scientifique .
Mécanisme D'action
Target of Action
5-Benzylidenebarbituric acid, also known as Benzalbarbituric acid, is a derivative of barbituric acid and has been found to display a wide range of biological activities . The primary targets of 5-Benzylidenebarbituric acid are various enzymes such as urease , xanthine oxidase , and tyrosinase . These enzymes play crucial roles in various biochemical processes in the body.
Mode of Action
The interaction of 5-Benzylidenebarbituric acid with its targets involves the formation of Michael adducts with nucleophiles . This is due to the presence of a strongly polarized exocyclic double bond in 5-Benzylidenebarbituric acid, which carries a positive partial charge on the methyne carbon atom . This allows it to form Michael adducts with nucleophiles such as alkoxides, amines, thiols, water, and C-nucleophiles derived from active methylene compounds .
Biochemical Pathways
The interaction of 5-Benzylidenebarbituric acid with its enzyme targets affects various biochemical pathways. For instance, by inhibiting the enzyme urease, it can potentially affect the urea cycle . Similarly, by inhibiting xanthine oxidase, it can influence purine metabolism . The exact downstream effects of these interactions on the biochemical pathways are complex and depend on various factors, including the concentration of 5-Benzylidenebarbituric acid and the specific physiological conditions.
Orientations Futures
Propriétés
IUPAC Name |
5-benzylidene-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWDWOZYVQQAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286913 | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27402-47-7 | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



